N-[6-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide
Description
N-[6-({[(2-Chlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide is a synthetic organic compound featuring a pyridazine core substituted at position 3 with a 2-methylpropanamide group and at position 6 with a sulfanylmethyl-carbamoyl-2-chlorophenyl moiety. The 2-chlorophenyl group enhances lipophilicity, while the sulfanyl linker may facilitate hydrogen bonding or redox activity.
Properties
IUPAC Name |
N-[6-[2-(2-chloroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2S/c1-10(2)16(23)19-13-7-8-15(21-20-13)24-9-14(22)18-12-6-4-3-5-11(12)17/h3-8,10H,9H2,1-2H3,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQWZAFQBMDNPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[6-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide is a complex organic compound with potential applications in medicinal chemistry and agricultural sciences. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyridazine ring , a chlorophenyl group , and a sulfanyl moiety , which contribute to its diverse biological activities. The molecular formula is with a molecular weight of 364.9 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C16H24ClN5O2S |
| Molecular Weight | 364.9 g/mol |
| CAS Number | 1021214-74-3 |
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : It might modulate receptor activities, influencing signaling pathways associated with various diseases.
- Antioxidant Activity : The sulfanyl group may contribute to antioxidant properties, reducing oxidative stress in cells.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, potentially through the inhibition of tumor cell growth and induction of apoptosis in colorectal cancer models .
- Antimicrobial Activity : The structural components indicate potential antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains .
Case Studies and Research Findings
- Colorectal Cancer Study : A clinical trial investigated the efficacy of compounds similar to this compound in colorectal cancer treatment. Results indicated improved patient outcomes correlated with specific molecular characteristics of the compounds used .
- Molecular Docking Studies : Computational studies using molecular docking simulations have shown promising binding affinities of this compound to various biological targets, suggesting its potential as a lead compound for drug development.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
Pyridazine vs. Pyridine/Pyrimidine Derivatives
- Target Compound : Pyridazine core (N-atoms at positions 1 and 2).
- N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide () : Pyridine core (one N-atom). Pyridine’s reduced electron deficiency compared to pyridazine may alter π-π stacking or binding to metalloenzymes.
- Patent Compound (): Pyridazine fused with a dihydropyrimidine ring.
Substituent Analysis
Halogenation and Electronic Effects
- Target Compound: 2-Chlorophenyl (mono-substituted). The ortho-chloro group may induce steric hindrance, limiting rotational freedom.
- Compound: 3,4-Dichlorophenyl.
Pharmacological and Physicochemical Properties (Inferred)
- Solubility : The compound’s methoxy groups likely confer higher aqueous solubility than the target compound’s chloro substituents.
- Bioactivity : Sulfonamide derivatives () are historically associated with enzyme inhibition (e.g., carbonic anhydrase), whereas sulfanyl groups (target compound) may participate in disulfide bond formation or antioxidant activity.
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods in , involving carbamoylation of a sulfanylpyridazine precursor. The patent in highlights pyridazine functionalization strategies applicable to scaling production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
